2-Thioacetyl-1H-pyrrole
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Description
“2-Thioacetyl-1H-pyrrole” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and tends to polymerize . It is a fundamental scaffold that possesses diverse biological activities .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “2-Thioacetyl-1H-pyrrole”, has been a topic of interest in organic chemistry. A common method for synthesizing pyrrole derivatives is the Knorr-type approach . In a recent study, 2-thionoester pyrroles were synthesized using this approach from aliphatic starting materials . The 2-thionoester pyrroles were then reduced to the corresponding 2-formyl pyrroles in one step using RANEY® nickel .
Molecular Structure Analysis
The molecular structure of “2-Thioacetyl-1H-pyrrole” is similar to that of 2-Acetyl-1H-pyrrole, which has a molecular formula of C6H7NO . The difference lies in the presence of a thioacetyl group in “2-Thioacetyl-1H-pyrrole”.
Chemical Reactions Analysis
Pyrrole and its derivatives, including “2-Thioacetyl-1H-pyrrole”, exhibit a wide range of chemical reactivity. They are known to undergo various types of reactions, including nucleophilic addition, isomerization, and cycloaddition .
Safety And Hazards
Future Directions
The synthesis and reactivity of pyrrole derivatives, including “2-Thioacetyl-1H-pyrrole”, continue to be areas of active research. Recent studies have focused on developing more efficient and environmentally friendly methods for synthesizing these compounds . Additionally, the potential biological activities of these compounds are being explored for their potential use in various therapeutic applications .
properties
IUPAC Name |
1-(1H-pyrrol-2-yl)ethanethione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEKKAKIVDDBED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)C1=CC=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thioacetyl-1H-pyrrole |
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